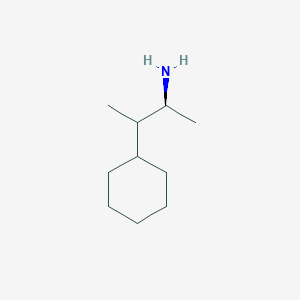![molecular formula C21H29N3O B2719194 N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide CAS No. 1386264-05-6](/img/structure/B2719194.png)
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system.
作用機序
CCPA acts as a selective adenosine A1 receptor agonist, which means that it binds specifically to the adenosine A1 receptor and activates it. Adenosine A1 receptors are widely distributed in the central nervous system, cardiovascular system, and immune system. Activation of adenosine A1 receptors leads to a decrease in the activity of adenylate cyclase and a subsequent decrease in the level of cyclic AMP. This results in the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, CCPA has been shown to modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. CCPA has also been shown to regulate the activity of ion channels such as potassium channels and calcium channels. In the cardiovascular system, CCPA has been shown to regulate heart rate, blood pressure, and cardiac contractility. CCPA has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It is a highly selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation. CCPA is also relatively stable and easy to handle, which makes it a convenient tool for scientific research. However, CCPA has some limitations for lab experiments. It has a relatively short half-life, which means that its effects may be transient. CCPA also has some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of CCPA. One area of research is the development of more potent and selective adenosine A1 receptor agonists. This could lead to the development of new drugs for the treatment of conditions such as hypertension, heart failure, and neurological disorders. Another area of research is the investigation of the role of adenosine A1 receptors in the regulation of inflammation and immune function. This could lead to the development of new therapies for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, the study of the pharmacokinetics and pharmacodynamics of CCPA could lead to a better understanding of its effects and limitations in experimental and clinical settings.
合成法
CCPA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylbenzylamine with cyclopropylmethyl bromide to form the intermediate, which is then reacted with 1-cyanocyclohexylamine to yield CCPA. The purity and yield of CCPA can be improved by using different purification techniques such as recrystallization or chromatography.
科学的研究の応用
CCPA has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. CCPA has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system. It has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and cardiac contractility. CCPA has also been used to study the role of adenosine receptors in the regulation of sleep, memory, and cognition. In addition, CCPA has been used to investigate the effects of adenosine receptor activation on the immune system, including the modulation of cytokine production and the regulation of inflammation.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[cyclopropyl-[(4-ethylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-2-17-6-8-18(9-7-17)14-24(19-10-11-19)15-20(25)23-21(16-22)12-4-3-5-13-21/h6-9,19H,2-5,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKRNCMIKSYPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC(=O)NC2(CCCCC2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

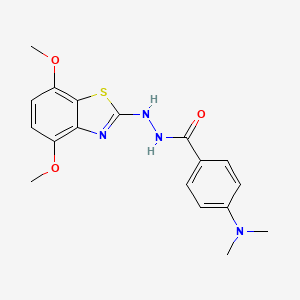
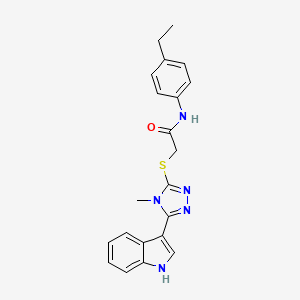
![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)
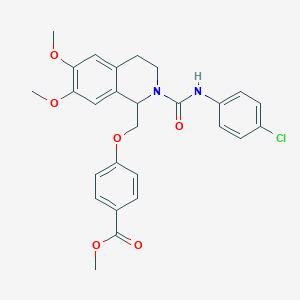
![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)
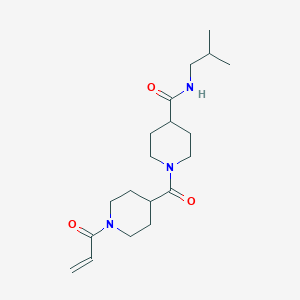

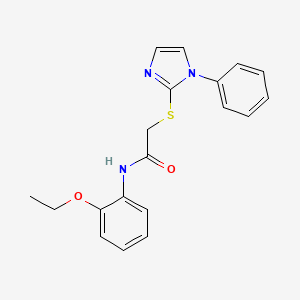

![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)
